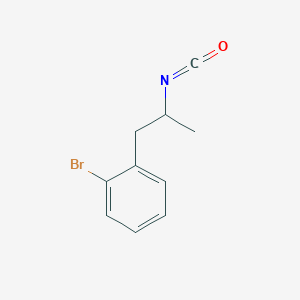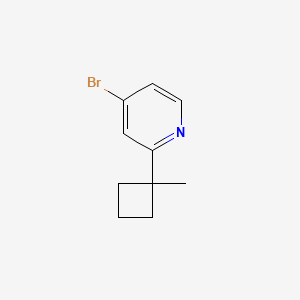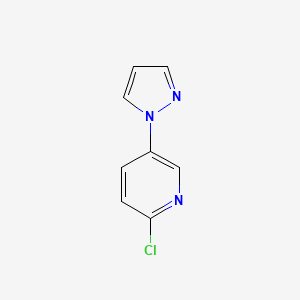
(2-Bromo-5-methoxyphenyl)methanesulfonyl chloride
Vue d'ensemble
Description
(2-Bromo-5-methoxyphenyl)methanesulfonyl chloride, commonly known as BMPS, is an organosulfur compound used as a reagent in organic synthesis. It is a colorless solid with a melting point of 118-119°C and a boiling point of 206-207°C. BMPS is a versatile reagent with a wide range of applications in the laboratory, including its use as a catalyst, a synthetic intermediate, and a protecting group.
Applications De Recherche Scientifique
Electrochemical Properties in Ionic Liquids : Methanesulfonyl chloride (MSC), including derivatives like (2-Bromo-5-methoxyphenyl)methanesulfonyl chloride, can be used to form room-temperature ionic liquids with AlCl3. These ionic liquids have been studied for their electrochemical properties, particularly in the context of sodium insertion into vanadium pentoxide, a process relevant to battery technologies (Su, Winnick, & Kohl, 2001).
Cyanation and Sulfonylation Reactions : MSC is also involved in the cyanation and sulfonylation of 5-substituted tetrazoles, a process that contrasts with other acylation reactions. This highlights its utility in creating specific organic compounds with unique structures (Rao & Lwowski, 1980).
Catalysis in Synthesis of Benzoxazoles : In the synthesis of benzoxazoles, methanesulfonic acid, related to MSC, has been found effective as a catalyst. This is particularly significant in reactions involving 2-aminophenol and acid chlorides (Kumar, Rudrawar, & Chakraborti, 2008).
Safer N-arylation Processes : MSC derivatives are used in Pd-catalyzed N-arylation processes, offering a safer alternative to potentially genotoxic methods involving aniline and methanesulfonyl chloride. This has applications in the synthesis of complex organic molecules, such as dofetilide (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Study of Reaction Kinetics : The kinetics of reactions involving highly reactive methanesulfonates (derivatives of MSC) have been studied, providing insights into solvolysis reactions in organic chemistry (Bentley, Christl, Kemmer, Llewellyn, & Oakley, 1994).
Structural Characterization of Disulfonamides : MSC derivatives have been used in the synthesis of N-(2-cyanophenyl)disulfonamides. These compounds are characterized using various spectroscopic techniques, demonstrating the compound's utility in producing structurally diverse molecules (Mphahlele & Maluleka, 2021).
Transition State Analysis in Solvolysis : The solvolysis of methanesulfonyl chloride, a compound related to MSC, has been studied theoretically to understand transition state structures. This research aids in the comprehension of reaction mechanisms in organic chemistry (Yang, Kang, Koo, & Lee, 1997).
Propriétés
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-13-7-2-3-8(9)6(4-7)5-14(10,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDONJBCTOYANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)

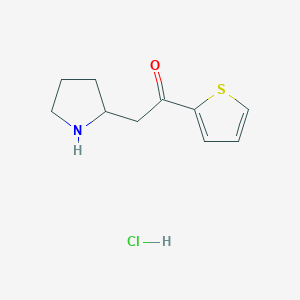
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
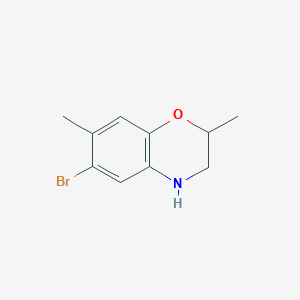
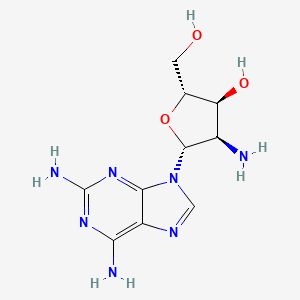
![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)
